molecular formula C11H17NO B14146779 1-(Piperidin-1-yl)hexa-3,4-dien-1-one CAS No. 88855-26-9

1-(Piperidin-1-yl)hexa-3,4-dien-1-one

Cat. No.: B14146779
CAS No.: 88855-26-9
M. Wt: 179.26 g/mol
InChI Key: XKFPJGZQKSJDFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Piperidin-1-yl)hexa-3,4-dien-1-one is an organic compound that features a piperidine ring attached to a hexa-3,4-dien-1-one moiety. This compound is of interest due to its unique structure, which includes both a piperidine ring and a conjugated diene system. These structural features make it a valuable subject for research in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Piperidin-1-yl)hexa-3,4-dien-1-one typically involves the reaction of piperidine with a suitable precursor that contains the hexa-3,4-dien-1-one moiety. One common method involves the use of a palladium-catalyzed coupling reaction, where piperidine is reacted with a halogenated hexa-3,4-dien-1-one under specific conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-1-yl)hexa-3,4-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the conjugated diene system into a more saturated form.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the piperidine ring.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-(Piperidin-1-yl)hexa-3,4-dien-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Piperidin-1-yl)hexa-3,4-dien-1-one involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, potentially inhibiting or activating their function. The conjugated diene system may also play a role in its biological activity by participating in electron transfer reactions and forming reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

    1-(Piperidin-1-yl)deca-2,4-dien-1-one: Similar structure but with a longer carbon chain.

    1-(Piperidin-1-yl)hexadeca-2,4-dien-1-one: Similar structure with an even longer carbon chain.

    1-(Piperidin-1-yl)octadeca-2,4-dien-1-one: Another similar compound with a long carbon chain.

Uniqueness

1-(Piperidin-1-yl)hexa-3,4-dien-1-one is unique due to its specific carbon chain length and the presence of a conjugated diene system, which imparts distinct chemical and biological properties compared to its longer-chain analogs.

Properties

CAS No.

88855-26-9

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

InChI

InChI=1S/C11H17NO/c1-2-3-5-8-11(13)12-9-6-4-7-10-12/h2,5H,4,6-10H2,1H3

InChI Key

XKFPJGZQKSJDFN-UHFFFAOYSA-N

Canonical SMILES

CC=C=CCC(=O)N1CCCCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.